molecular formula C10H11FN2O4 B7858764 5-Fluoro-2-nitroanilinoacetic acid ethyl ester CAS No. 55687-24-6

5-Fluoro-2-nitroanilinoacetic acid ethyl ester

Cat. No. B7858764
CAS RN: 55687-24-6
M. Wt: 242.20 g/mol
InChI Key: RFRSVYCGLNMJBT-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitroanilinoacetic acid ethyl ester is a useful research compound. Its molecular formula is C10H11FN2O4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-nitroanilinoacetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-nitroanilinoacetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 2-(5-fluoro-2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRSVYCGLNMJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232292
Record name Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55687-24-6
Record name Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-difluoronitrobenzene (VII, 19.20 g), glycine ethyl ester hydrochloride (XII, 16.52 g), and acetonitrile (50 ml) is added diisopropylethylamine (42 ml). A mild exotherm ensues. The reaction is stirred (without cooling) for two hours. The acetonitrile is removed under reduced pressure and the residue is partitioned between dichloromethane and water. The organic layers are dried over sodium sulfate and concentrated to give the produce as a solid (single spot by TLC), mp 194°-195°; NMR (CDCl3) 1.33, 4.05, 4.30, 6.35, 6.45, 8.26 and 8.56 δ.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 13.96 g of a glycine ethyl ester hydrochloride, 30 ml of THF, 10.11 g of triethylamine and 30 ml of DMF, 15.91 g of 2,4-difluoronitrobenzene was added, followed by heating under reflux for 3 hours under an argon gas stream. After cooling of the reaction mixture and dilution with ethyl acetate, the insoluble matter precipitated was removed by filtration. The filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate, washed successively with water and brine, and then dried over anhydrous sodium sulfate, followed by concentration under reduced pressure. The resulting residue was recrystallized from ethanol to give 17.32 g (71.5%) of N-(2-nitro-5-fluorophenyl)glycine ethyl ester.
Quantity
13.96 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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